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molecular formula C6H2Cl2F3N B1224184 2,6-Dichloro-3-(trifluoromethyl)pyridine CAS No. 55304-75-1

2,6-Dichloro-3-(trifluoromethyl)pyridine

Cat. No. B1224184
M. Wt: 215.98 g/mol
InChI Key: UPWAAFFFSGQECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084454B2

Procedure details

2-Chloro-5-trifluoromethyl-pyridine-N-oxide (17, 4 mmol) was dissolved in freshly distilled POCl3 (4.5 mL). The reaction mixture was heated to 80° C. for 17 h. After cooling to room temperature, the solvent was removed under reduced pressure. Ice was added, and the mixture was allowed to stand for 4 h. The mixture was partition between CH2Cl2 (50 mL) and saturated aqueous NaHCO3. Column chromatography afforded compound 18 as yellow oil (yield: 50%).
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N+:3]=1[O-].O=P(Cl)(Cl)[Cl:15]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[C:4]([Cl:15])[N:3]=1

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
ClC1=[N+](C=C(C=C1)C(F)(F)F)[O-]
Name
Quantity
4.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Ice was added
CUSTOM
Type
CUSTOM
Details
The mixture was partition between CH2Cl2 (50 mL) and saturated aqueous NaHCO3

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=C(C=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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